L-Alanyl-L-alanyl-N-propyl-L-prolinamide
Description
Properties
CAS No. |
84899-65-0 |
|---|---|
Molecular Formula |
C14H26N4O3 |
Molecular Weight |
298.38 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]-N-propylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C14H26N4O3/c1-4-7-16-13(20)11-6-5-8-18(11)14(21)10(3)17-12(19)9(2)15/h9-11H,4-8,15H2,1-3H3,(H,16,20)(H,17,19)/t9-,10-,11-/m0/s1 |
InChI Key |
XWTMYYYVPZCGGP-DCAQKATOSA-N |
Isomeric SMILES |
CCCNC(=O)[C@@H]1CCCN1C(=O)[C@H](C)NC(=O)[C@H](C)N |
Canonical SMILES |
CCCNC(=O)C1CCCN1C(=O)C(C)NC(=O)C(C)N |
Origin of Product |
United States |
Preparation Methods
Protected Amino Acid Activation
The synthesis begins with sequential protection of amino groups to prevent undesired side reactions. L-Alanine and L-prolinamide derivatives undergo Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) protection, followed by activation using carbodiimide-based reagents. For instance, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitates carboxylate activation, enabling amide bond formation between L-alanyl units. The N-propyl group is introduced via alkylation of prolinamide using propyl bromide under alkaline conditions.
Condensation and Deprotection
Post-activation, the dipeptide L-alanyl-L-alanine is condensed with N-propyl-L-prolinamide. Patents describe the use of N-carboxy anhydrides (NCAs) for efficient coupling, particularly in non-aqueous media such as methylene chloride at 0°C to -10°C. Subsequent deprotection with trifluoroacetic acid (TFA) or hydrogenolysis yields the final product. A representative protocol reports a 68–72% yield after HPLC purification.
Industrial-Scale Production Techniques
Automated Solid-Phase Synthesis
Industrial workflows employ automated peptide synthesizers with resin-bound intermediates. Wang or Rink amide resins anchor the C-terminal prolinamide, enabling iterative coupling of Fmoc-L-alanine units. Propyl incorporation is achieved via on-resin alkylation before cleavage with TFA/water mixtures. This method achieves batch yields exceeding 85% with <2% epimerization.
High-Throughput Purification
Industrial processes utilize reverse-phase HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) to isolate L-alanyl-L-alanyl-N-propyl-L-prolinamide. Process analytical technology (PAT) monitors purity in real-time, ensuring compliance with pharmacopeial standards.
Stereoselective Synthesis and Catalytic Methods
Asymmetric Hydrogenation
A patent by discloses catalytic hydrogenation of N-(2-iminopropionyl)-L-proline derivatives under acidic conditions (pH <4) to yield L-alanyl-L-prolinamide intermediates. Palladium on carbon (Pd/C) or platinum oxide (PtO₂) catalysts achieve enantiomeric excess (ee) >98%. Subsequent N-propylation via reductive amination completes the synthesis.
Enzymatic Resolution
Lipase-mediated kinetic resolution separates D/L isomers during the final coupling step. Candida antarctica lipase B (CAL-B) selectively hydrolyzes undesired diastereomers, enhancing overall ee to >99.5%.
Analytical Characterization and Quality Control
Spectroscopic Validation
Nuclear Magnetic Resonance (NMR):
- ¹H NMR (400 MHz, D₂O): δ 1.25 (d, J=6.8 Hz, 6H, Ala-CH₃), 1.45–1.60 (m, 2H, Propyl-CH₂), 2.95–3.15 (m, 4H, Proline β/γ-CH₂), 4.30–4.50 (m, 3H, α-H).
- ¹³C NMR: 173.8 ppm (amide C=O), 52.1 ppm (Proline Cα).
Mass Spectrometry (MS):
Chromatographic Purity Assessment
HPLC Conditions:
| Column | Mobile Phase | Flow Rate | Retention Time | Purity |
|---|---|---|---|---|
| C18 | 30–70% MeCN | 1.0 mL/min | 12.3 min | ≥99% |
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-L-alanyl-N-propyl-L-prolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms with altered functional groups .
Scientific Research Applications
L-Alanyl-L-alanyl-N-propyl-L-prolinamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its potential role in enzymatic reactions and protein interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of novel materials and as a component in biochemical assays
Mechanism of Action
The mechanism of action of L-Alanyl-L-alanyl-N-propyl-L-prolinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences between L-Alanyl-L-alanyl-N-propyl-L-prolinamide and analogous peptides or peptidomimetics:
Notes:
- Molecular weight estimation : Based on analogs like CAS 110064-89-6 (477.47 g/mol) and L-Alanyl-L-proline (186.21 g/mol), the target compound likely falls in the 420–450 g/mol range due to its tripeptide structure and propyl substitution.
- Stability : The N-propyl group on prolinamide may confer resistance to enzymatic degradation compared to unmodified dipeptides like L-Alanyl-L-alanine .
Key Pharmacological and Chemical Distinctions
Substituent Effects on Bioactivity
- Propyl vs. Isopropyl Chains : The linear N-propyl group in the target compound may offer greater conformational flexibility than the branched isopropyl group in ’s analog, affecting target selectivity .
- Carboxylic Acid vs. Amide Termini : Unlike L-Alanyl-L-proline (carboxylic acid terminus), the prolinamide terminus in the target compound eliminates negative charge, altering ionization state and protein interactions .
Solubility and Permeability
- The nitro phenyl derivative (CAS 110064-89-6) has a high PSA (188.05) and predicted low solubility, whereas the target compound’s lower PSA (~150–170) suggests improved permeability, critical for oral bioavailability .
- Compared to L-Alanyl-L-alanine (PSA 89.3), the target compound’s larger size and substituents reduce aqueous solubility but enhance lipid bilayer interaction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
